molecular formula C23H27BrClNO4S B2663279 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide CAS No. 1005073-58-4

4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide

Cat. No.: B2663279
CAS No.: 1005073-58-4
M. Wt: 528.89
InChI Key: OQTBATYSKRINQZ-UHFFFAOYSA-N
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Description

4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl)oxy]benzyl}benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a bromine atom, a chlorine atom, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide typically involves multiple steps:

  • Formation of the Benzyl Intermediate: : The initial step involves the synthesis of the benzyl intermediate through a Friedel-Crafts alkylation reaction. This reaction requires a benzene derivative, an alkyl halide, and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Introduction of the Sulfonamide Group: : The benzyl intermediate is then reacted with a sulfonamide derivative under basic conditions to introduce the sulfonamide group. Common bases used include sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Halogenation: : The final step involves the halogenation of the compound to introduce the bromine and chlorine atoms. This can be achieved using bromine (Br₂) and chlorine (Cl₂) in the presence of a suitable solvent like dichloromethane (CH₂Cl₂).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The bromine and chlorine atoms make the compound susceptible to nucleophilic substitution reactions, where these halogens can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology

The compound’s sulfonamide group is known for its biological activity, particularly as an antibacterial agent. It can inhibit the growth of certain bacteria by interfering with their metabolic processes.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents. The presence of the sulfonamide group suggests possible applications in the development of anti-inflammatory and anticancer drugs.

Industry

In the material science industry, this compound can be used in the synthesis of polymers and advanced materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}benzenesulfonamide
  • N-(4-bromo-phenyl)-2-chloro-benzamide
  • Benzamide, 2-bromo-N-(4-chlorophenyl)-N-hydroxy

Uniqueness

Compared to similar compounds, 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl)oxy]benzyl}benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

This detailed overview provides a comprehensive understanding of 4-bromo-N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[221]hept-2-yl)oxy]benzyl}benzenesulfonamide, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

4-bromo-N-[[2-chloro-6-[(1-methyl-4-propan-2-yl-7-oxabicyclo[2.2.1]heptan-2-yl)oxy]phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27BrClNO4S/c1-15(2)23-12-11-22(3,30-23)21(13-23)29-20-6-4-5-19(25)18(20)14-26-31(27,28)17-9-7-16(24)8-10-17/h4-10,15,21,26H,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQTBATYSKRINQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C12CCC(O1)(C(C2)OC3=C(C(=CC=C3)Cl)CNS(=O)(=O)C4=CC=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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